molecular formula C13H15ClN4 B4504463 5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine

5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine

Cat. No.: B4504463
M. Wt: 262.74 g/mol
InChI Key: WUWBFJWCXIEDCD-UHFFFAOYSA-N
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Description

5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 4-chlorophenyl ethylamino methyl substituent at position 5 of the pyrimidine ring. Pyrimidine scaffolds are pivotal in medicinal chemistry due to their structural mimicry of nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

5-[[2-(4-chlorophenyl)ethylamino]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-12-3-1-10(2-4-12)5-6-16-7-11-8-17-13(15)18-9-11/h1-4,8-9,16H,5-7H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBFJWCXIEDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CN=C(N=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with 4-chlorophenylethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases or other signaling molecules, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Chlorophenyl groups enhance electron-withdrawing properties, improving interactions with hydrophobic enzyme pockets, whereas methoxy/ethoxy groups introduce electron-donating effects and hydrogen-bond acceptors .
  • Conformation : Smaller dihedral angles (e.g., 5.2° in chlorophenyl derivatives ) correlate with increased planarity, favoring π–π stacking with biological targets.

Key Insights :

  • Chlorophenyl vs. Methoxy/Ethoxy : Chlorophenyl derivatives generally show superior antimicrobial activity due to enhanced lipophilicity and target affinity .
  • Methyl vs. Ethyl Groups : Methyl at position 6 (e.g., ) improves metabolic stability, while ethyl (target compound) may increase bioavailability via prolonged half-life.

Key Observations :

  • Yield and Efficiency : Chlorophenyl derivatives require multi-step syntheses with moderate yields (65–80%) , whereas methylthioethoxy analogs achieve higher yields (72%) via streamlined routes .
  • Solubility : Methoxy/ethoxy groups (e.g., ) improve water solubility compared to chlorophenyl derivatives, which may require formulation aids for drug delivery .

Biological Activity

Overview

5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine is a pyrimidine derivative known for its diverse biological activities. This compound exhibits potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

  • IUPAC Name : 5-[[2-(4-chlorophenyl)ethylamino]methyl]pyrimidin-2-amine
  • Molecular Formula : C13H15ClN4
  • Molecular Weight : 250.74 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a 4-chlorophenyl ethyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to inhibit specific protein kinases, which are crucial in various signaling pathways involved in cell proliferation and apoptosis. This inhibition can lead to significant changes in cellular processes, making it a candidate for cancer therapy and other diseases associated with dysregulated signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

  • In vitro studies show that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanistic insights reveal that treatment with this compound increases caspase 9 levels, indicating the induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of several enzymes:

  • It shows no inhibition of cytochrome P450 (CYP450), suggesting a favorable pharmacokinetic profile .
  • It has been linked to the inhibition of EGFR phosphorylation, which is critical in many cancers, leading to cell cycle arrest at the G2/M phase .

Case Studies

  • Safety Profile : In a toxicity study involving Kunming mice, the compound was administered at high doses (up to 2000 mg/kg) without any acute toxicity observed, indicating a promising safety margin for further development .
  • Antiviral Activity : The compound has also exhibited antiviral properties against influenza viruses, showing significant reduction in viral load in infected models .

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Notes
5-FluorouracilAnticancer17.02 (MCF-7)Standard chemotherapy agent
Compound XAntiviral<10Exhibits high plasma stability
5-(4-Chlorophenyl)-6-ethylpyrimidineAntimicrobialN/ASimilar structural features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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